5-Cyclopropylisoxazol-3-amine

Descripción general

Descripción

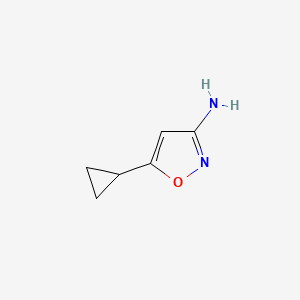

5-Cyclopropylisoxazol-3-amine is a heterocyclic compound with the molecular formula C6H8N2O. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Cyclopropylisoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Oxazole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted oxazole compounds.

Aplicaciones Científicas De Investigación

RET Kinase Inhibition

One of the primary applications of 5-Cyclopropylisoxazol-3-amine is its role as a selective inhibitor of the RET kinase, which is implicated in various cancers, including medullary thyroid carcinoma and multiple endocrine neoplasia type 2 (MEN2).

- Mechanism of Action : The compound binds to the ATP-binding site of the RET kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote tumor growth. This mechanism has been validated through molecular docking studies, which demonstrate strong binding affinity and specificity for RET compared to other kinases .

Antitumor Activity

The efficacy of this compound has been evaluated in preclinical models. Studies indicate that it significantly reduces tumor growth in xenograft models of RET-driven cancers:

These findings suggest that this compound could be a promising candidate for further clinical development as a targeted therapy for RET-related tumors.

Structure-Activity Relationship (SAR) Studies

Research has also focused on understanding the structure-activity relationship of this compound. By modifying different parts of the molecule, researchers aim to enhance its potency and selectivity:

- Key Modifications : Variations in the cyclopropyl group and isoxazole ring have been explored to optimize binding interactions with RET kinase.

This approach has led to the identification of more potent analogs that exhibit improved pharmacokinetic properties and reduced off-target effects .

Toxicological Profile

Initial toxicological assessments indicate that this compound has a favorable safety profile:

| Parameter | Observed Value |

|---|---|

| NOEL (No Observable Effect Level) | >1000 mg/kg/day |

| LOAEL (Lowest Observable Effect Level) | >1000 mg/kg/day |

These results are promising for the potential therapeutic use of this compound in human subjects .

Mecanismo De Acción

The mechanism of action of 5-Cyclopropylisoxazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

- 5-Cyclopropyl-3-isoxazolamine

- 3-Amino-5-methylisoxazole

- 1,3-Oxazole derivatives

Comparison: 5-Cyclopropylisoxazol-3-amine is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications .

Actividad Biológica

5-Cyclopropylisoxazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an isoxazole ring, which is known for its diverse biological activities. The isoxazole moiety often contributes to the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, as summarized in the following table:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 0.71 | Cell cycle arrest at S phase |

| BT474 | 1.39 | Induction of apoptosis |

| BGC823 | 0.71 | Inhibition of proliferation |

| MCF-7 | 0.46 | Targeting estrogen receptor signaling |

| HCT116 | 0.39 | Inhibition of CDK2 and EGFR pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy across multiple cancer types .

The mechanisms underlying the anticancer activity of this compound include:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase, preventing cancer cells from replicating their DNA.

- Apoptosis Induction : It promotes programmed cell death through intrinsic pathways, which is crucial for eliminating malignant cells.

- Kinase Inhibition : The compound inhibits key kinases involved in cell proliferation and survival, such as CDK2 and EGFR, leading to reduced tumor growth .

Study 1: Efficacy Against HepG2 Cells

A study conducted by Kumar et al. demonstrated that this compound exhibited an IC50 of 0.71 µM against HepG2 liver cancer cells. The researchers noted that the compound caused significant apoptosis and cell cycle arrest at the S phase .

Study 2: Comparative Analysis with Standard Treatments

In comparative studies, this compound was evaluated alongside standard chemotherapy agents such as 5-fluorouracil (5-FU). The results indicated that the compound had comparable or superior efficacy in inhibiting cell growth across several cancer lines, suggesting its potential as a viable therapeutic option .

Propiedades

IUPAC Name |

5-cyclopropyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFVLPWELQGBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567594 | |

| Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-85-3 | |

| Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.